molecular formula C10H9F3N2O B8211916 (S)-4-Methyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Methyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8211916
M. Wt: 230.19 g/mol
InChI Key: RKQJMLTXHLVNGQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Methyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a dihydrooxazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

(S)-4-Methyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the dihydrooxazole moiety.

    2-(Trifluoromethyl)pyrimidine: Contains a trifluoromethyl group attached to a pyrimidine ring.

    Trifluoromethylbenzene: Features a trifluoromethyl group attached to a benzene ring.

Uniqueness

(S)-4-Methyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is unique due to the combination of its trifluoromethyl-pyridine structure with the dihydrooxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(4S)-4-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-6-5-16-9(15-6)8-4-7(2-3-14-8)10(11,12)13/h2-4,6H,5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQJMLTXHLVNGQ-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=N1)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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